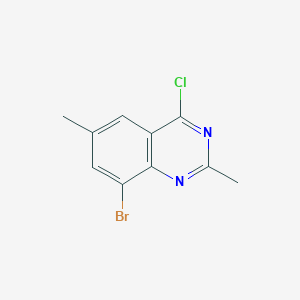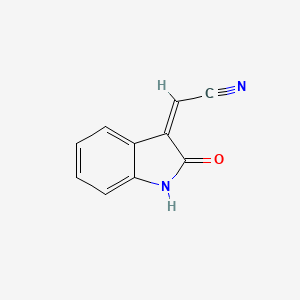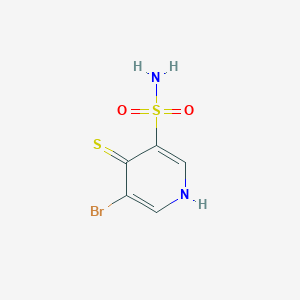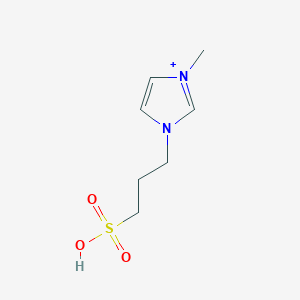
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride is an organic compound with the molecular formula C9H9NO2·HCl It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride typically involves the reaction of 2-methylpyridine with acrylic acid under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methylpyridine is reacted with an appropriate boronic acid derivative of acrylic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridinyl derivatives.
科学研究应用
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to metal ions or enzyme active sites, influencing the activity of these biological molecules. The compound may also participate in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(2-Pyridyl)acrylic acid: Similar in structure but lacks the methyl group at the 2-position.
2-(Pyridin-2-yl)acetic acid: Contains an acetic acid moiety instead of the acrylic acid moiety.
Perampanel: A pyridine derivative used as an anticonvulsant.
Uniqueness
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride is unique due to the presence of both the methyl and pyridin-2-yl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H |
InChI 键 |
NEBYARORPPKCJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=CC=N1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)




![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)


![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)

